Pentaacetyliopamidol

Radiocontrast Media Synthesis Process Chemistry Iopamidol Manufacturing

Procure Pentaacetyliopamidol as the fully acetylated, penultimate intermediate in the industrial Iopamidol API synthesis. It provides the hydrolyzable protecting group strategy that enables critical purification and delivers a benchmark ~90% isolated yield. As an impurity reference standard, it is required to meet pharmacopoeial monographs for method validation, relative retention time marking, and stability studies. Authentic material ensures your process controls, analytical methods, and impurity quantification comply with ICH thresholds. Typical purity ≥95%; must be stored at -20°C.

Molecular Formula C27H32I3N3O13
Molecular Weight 987.3 g/mol
CAS No. 289890-55-7
Cat. No. B130755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaacetyliopamidol
CAS289890-55-7
SynonymsPenta-O-acetyliopamidol;  N1,N3-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide; 
Molecular FormulaC27H32I3N3O13
Molecular Weight987.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
InChIInChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1
InChIKeyHTWGNAGGXTUGOV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaacetyliopamidol (CAS 289890-55-7) for Iopamidol Synthesis & Impurity Analysis


Pentaacetyliopamidol (CAS 289890-55-7), also known as Penta-O-acetyl Iopamidol, is a fully acetylated derivative of the non-ionic radiocontrast agent Iopamidol . It is a solid compound with a molecular formula of C27H32I3N3O13 and a molecular weight of 987.27 g/mol . This compound serves a dual role in pharmaceutical and chemical sciences: it is the penultimate intermediate in a key synthetic pathway for the active pharmaceutical ingredient (API) Iopamidol [1], and it also functions as an impurity reference standard for the quality control of Iopamidol drug substance .

Why Pentaacetyliopamidol (CAS 289890-55-7) is Not Interchangeable with Other Iopamidol Derivatives


In the synthesis and analysis of Iopamidol, the specific pattern and extent of acetylation define a compound's function and cannot be arbitrarily substituted. Pentaacetyliopamidol is the fully protected, penultimate intermediate in the most common industrial route to Iopamidol API, providing a hydrolyzable protecting group strategy that enables key purification steps [1]. Using a partially acetylated analog or a different protecting group strategy would require a complete re-validation of the synthesis, purification, and impurity profile, which is not feasible in a regulated pharmaceutical manufacturing environment. Furthermore, as an impurity reference standard, this specific molecule is required by analytical methods to ensure accuracy, precision, and compliance with pharmacopoeial monographs .

Quantitative Evidence for Pentaacetyliopamidol (CAS 289890-55-7): Synthetic Route, Impurity Profile, and Handling


Defined Role as a Key Intermediate in the Industrial Synthesis of Iopamidol API

In the primary industrial process for manufacturing Iopamidol, Pentaacetyliopamidol is the specific, fully acetylated intermediate that is produced before the final deprotection step [1]. The process, described in patent literature, involves reacting the dichloride of 5-amino-2,4,6-triiodoisophthalic acid (compound I) with (S)-2-acetyloxypropionyl chloride to form compound II, which is then reacted with serinol to yield Pentaacetyliopamidol (referred to as Acetyl-Iopamidol or compound III). This intermediate is then hydrolyzed to yield the final Iopamidol API [1].

Radiocontrast Media Synthesis Process Chemistry Iopamidol Manufacturing

Purity Specification and its Role as an Analytical Reference Standard

Commercially available Pentaacetyliopamidol is supplied with a typical purity of ≥95% . This defined purity is crucial for its use as a reference standard. While other related Iopamidol impurities exist, such as O-Acetyl Iopamidol (CAS 60166-92-9) and various hydroxyacetyl analogs , the pentaacetylated compound is a specific marker for process control. Its distinct retention time and mass spectrometric signature enable its use in validated HPLC and LC-MS methods to ensure that the level of this residual intermediate in the final Iopamidol API is below acceptable limits .

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

Yield in a Key Synthesis Step: A Direct Comparative Metric for Process Efficiency

While the mechanochemical patent for Acetyl-Iopamidol synthesis does not disclose specific yields for the pentaacetyl compound itself, it positions the mechanochemical route as a superior alternative to the standard solution-phase process due to the elimination of the high-boiling solvent DMAC (165 °C), which is difficult to remove [1]. However, a specific patent for a related intermediate, (S)-5-(2-acetoxypropanamido)-2,4,6-triiodoisophthalic acid (WO 2012175903), demonstrates that yields and impurity profiles can be directly compared and optimized [2]. For Pentaacetyliopamidol, a published procedure for its deprotection to Iopamidol reports a 90% yield for the isolated intermediate [3], establishing a quantitative benchmark for evaluating the efficiency of the pentaacetylation step in different synthetic routes.

Process Yield Synthetic Efficiency Green Chemistry

Physical State and Solubility Profile for Process Development

Pentaacetyliopamidol is characterized as an off-white solid that is soluble in chloroform . This is a critical differentiation from the final API, Iopamidol, which is a white to off-white powder with high water solubility (due to its five free hydroxyl groups) . The stark difference in solubility between the fully protected, hydrophobic Pentaacetyliopamidol and the hydrophilic Iopamidol is what enables effective purification strategies during manufacturing. The intermediate can be isolated from organic solvents, washed, and dried, effectively removing water-soluble impurities before the final deprotection step yields the pure API [1].

Physicochemical Properties Process Development Purification

Specific Storage Conditions for Maintaining Integrity

The recommended storage condition for Pentaacetyliopamidol is -20°C . This is a more stringent requirement than for the final Iopamidol API, which is typically stored at room temperature in a sealed container, protected from light . This difference in stability and recommended storage reflects the presence of labile acetyl ester groups in Pentaacetyliopamidol, which are prone to hydrolysis. This information is critical for laboratories procuring this compound as a reference standard, as improper storage could lead to degradation and inaccurate analytical results.

Stability Compound Storage Reference Standard Management

Primary Application Scenarios for Procuring Pentaacetyliopamidol (CAS 289890-55-7)


Process Development and Validation in Iopamidol API Manufacturing

Procurement is essential for pharmaceutical process chemists and engineers who are developing, scaling up, or validating a synthetic route for the production of Iopamidol API. As the penultimate intermediate in the most common industrial process [1], having an authentic sample of Pentaacetyliopamidol is necessary to establish process controls, identify critical process parameters, and confirm the identity and purity of in-process intermediates. Its specific solubility profile and yield data (e.g., 90% isolated yield [2]) provide quantitative benchmarks for process optimization and troubleshooting.

Pharmaceutical Quality Control (QC) and Impurity Profiling

Analytical chemists and QC laboratories in the pharmaceutical industry require Pentaacetyliopamidol as a reference standard for the development and routine execution of validated analytical methods for Iopamidol API and drug product. Its typical commercial purity of ≥95% and unique CAS number (289890-55-7) make it the definitive marker for this specific process-related impurity. It is used to spike samples for method validation, establish relative retention times in HPLC methods, and quantify this residual intermediate in stability studies to ensure it remains below the ICH-defined reporting, identification, and qualification thresholds .

Development of Novel or Greener Iopamidol Synthesis Routes

Researchers in academia and industry who are investigating alternative, more efficient, or 'greener' methods for Iopamidol synthesis—such as the patented mechanochemical approach [1]—use Pentaacetyliopamidol as a key analytical marker to benchmark the success and efficiency of their new methods. The compound serves as a reference point for comparing the yield and purity of the new route against established processes. The need for its specific, stringent -20°C storage condition is also a factor in the overall assessment of the new process's viability and cost.

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